molecular formula C15H11FN2OS2 B12143541 (5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12143541
M. Wt: 318.4 g/mol
InChI Key: CRXOJRNQJIRQAN-LCYFTJDESA-N
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Description

(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound contains a thiazolidinone core, which is a five-membered ring with sulfur and nitrogen atoms, and is substituted with a fluorophenyl group and a pyrrolylmethylidene group. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of (5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-fluorobenzaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and 2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to obtain the desired product in good yield.

Chemical Reactions Analysis

(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: The compound is being investigated for its potential as an anticancer agent, as it has shown cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer activity is linked to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(5Z)-3-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (5Z)-3-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    (5Z)-3-(4-bromophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.

    (5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: The presence of a methyl group instead of a halogen can influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C15H11FN2OS2

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11FN2OS2/c1-17-8-2-3-12(17)9-13-14(19)18(15(20)21-13)11-6-4-10(16)5-7-11/h2-9H,1H3/b13-9-

InChI Key

CRXOJRNQJIRQAN-LCYFTJDESA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Origin of Product

United States

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